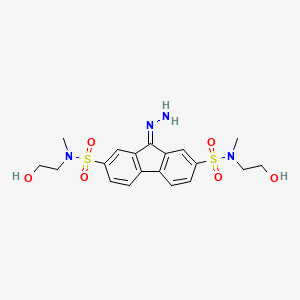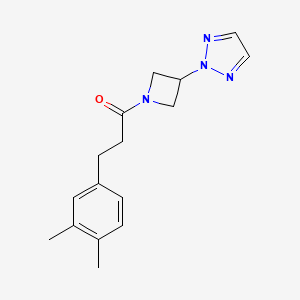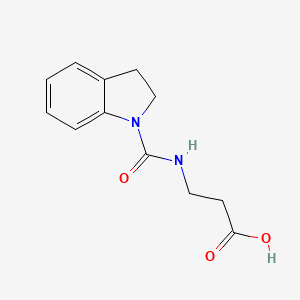
9-hydrazono-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-hydrazono-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-9H-fluorene-2,7-disulfonamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Fuel Cell Applications
Fluorene-based polymers, such as those incorporating 9,9-bis(4-hydroxyphenyl)fluorene, have been developed for use in proton exchange membranes (PEMs) in fuel cells. These polymers exhibit high proton conductivity and good thermal stability, making them suitable for this application (Wang et al., 2011).
Sulfonated Polyimides
Sulfonated diamine monomers derived from fluorene, such as 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, have been synthesized for creating sulfonated polyimides. These materials demonstrate promising proton conductivities and stability, positioning them as potential candidates for fuel cell membranes (Guo et al., 2002).
Polymer Synthesis and Properties
Aromatic Polyamides and Polyimides
New aromatic polyamides and polyimides derived from fluorene-based compounds have been developed, offering high solubility, thermal stability, and the ability to form transparent and flexible films. These properties make them suitable for various high-performance material applications (Hsiao et al., 1999).
Optoelectronic Applications
Conjugated polyelectrolytes based on polyfluorene, featuring sulfobetaine zwitterionic groups, have been developed for interface modification in optoelectronic devices. These materials show promise in improving the performance of polymer solar cells and light-emitting diodes (Duan et al., 2013).
Miscellaneous Applications
Organic Synthesis
Fluorene-based compounds have been used in various organic synthesis processes. For example, 9-diazofluorene, a compound related to the fluorene structure, has been studied for its decomposition properties in the presence of nucleophiles, providing insights into reaction mechanisms and potential applications in synthetic chemistry (McDowell et al., 2003).
Electroluminescent Materials
Novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized. These materials are used in the fabrication of devices with high external quantum efficiencies, indicating their potential in the field of display technology (Huang et al., 2004).
properties
IUPAC Name |
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S2/c1-22(7-9-24)30(26,27)13-3-5-15-16-6-4-14(31(28,29)23(2)8-10-25)12-18(16)19(21-20)17(15)11-13/h3-6,11-12,24-25H,7-10,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWNVISVJWRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NN)C=C(C=C3)S(=O)(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-hydrazono-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-9H-fluorene-2,7-disulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)
![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)
![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)




![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)

![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)